2-Methyl-3-phenyl-2,3-dihydro-1,2-oxazole-5-carbonitrile
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Overview
Description
2-Methyl-3-phenyl-2,3-dihydro-1,2-oxazole-5-carbonitrile is a heterocyclic compound that features a unique structure combining an oxazole ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-2,3-dihydro-1,2-oxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α,β-unsaturated nitriles with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-2,3-dihydro-1,2-oxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-Methyl-3-phenyl-2,3-dihydro-1,2-oxazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-2,3-dihydro-1,2-oxazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyl-2,3-dihydro-1,2-oxazole: Lacks the nitrile group, which may affect its reactivity and applications.
3-Phenyl-2,3-dihydro-1,2-oxazole-5-carbonitrile: Similar structure but without the methyl group, potentially altering its chemical properties.
2-Methyl-3-phenyl-1,2-oxazole-5-carbonitrile: An isomer with different positioning of the oxazole ring, leading to distinct reactivity.
Uniqueness
2-Methyl-3-phenyl-2,3-dihydro-1,2-oxazole-5-carbonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and potential for diverse applications. The presence of both the oxazole ring and the nitrile group allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
CAS No. |
87352-12-3 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-methyl-3-phenyl-3H-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c1-13-11(7-10(8-12)14-13)9-5-3-2-4-6-9/h2-7,11H,1H3 |
InChI Key |
AOVXUMQHSJAERB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C=C(O1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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